Product packaging for 1,4-Bis(diphenylamino)benzene(Cat. No.:CAS No. 14118-16-2)

1,4-Bis(diphenylamino)benzene

Cat. No.: B081594
CAS No.: 14118-16-2
M. Wt: 412.5 g/mol
InChI Key: JPDUPGAVXNALOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Bis(diphenylamino)benzene is a useful research compound. Its molecular formula is C30H24N2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24N2 B081594 1,4-Bis(diphenylamino)benzene CAS No. 14118-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUPGAVXNALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065708
Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14118-16-2
Record name N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14118-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014118162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance in Organic Electronic Devices

The excellent charge transport characteristics and thermal stability of 1,4-Bis(diphenylamino)benzene make it a widely used hole transport material (HTM) in organic light-emitting diodes (OLEDs). In OLEDs, the efficient movement of "holes" (positive charge carriers) through the organic layers is crucial for enhancing light emission efficiency. Research has demonstrated that incorporating DAB can significantly improve the performance of these devices.

Role in Emerging Photonic Systems

The applications of 1,4-Bis(diphenylamino)benzene and its derivatives extend into the field of photonics, where materials that can interact with and control light are essential. Derivatives of DAB, such as those with styryl groups, exhibit strong fluorescence and are suitable for creating chemical and biosensors.

Furthermore, certain derivatives have been shown to possess large two-photon absorption cross-sections. researchgate.net This nonlinear optical property is critical for applications like two-photon microscopy, 3D optical data storage, and frequency up-conversion, where a material absorbs two photons simultaneously to reach a higher energy state and then emits a single photon of higher energy (shorter wavelength). researchgate.netresearchgate.net

Context Within Hole Transport Material Research

As a hole transport material, 1,4-Bis(diphenylamino)benzene is valued for its high charge mobility, robust thermal stability, and appropriate electronic structure. Its properties are often compared with other classes of HTMs, such as those based on carbazole. crimsonpublishers.com

Thermodynamic studies have provided precise data on its properties, which are crucial for the fabrication and long-term stability of electronic devices. mdpi.comnih.gov For example, the melting temperature and enthalpy of fusion of DAB are higher than those of the comparable carbazole-based compound 1,3-bis(N-carbazolyl)benzene (NCB), indicating stronger intermolecular forces and greater cohesion in its solid state. mdpi.com This thermal resilience is a significant advantage in preventing the degradation of device performance over time. The purity of DAB is also a critical factor, with high purity (≥0.99) being essential for optimal performance in applications like combustion calorimetry.

Selected Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₀H₂₄N₂
Molecular Weight~412.52 g/mol
Melting Point201-205 °C sigmaaldrich.comsigmaaldrich.com
Enthalpy of Fusion45.9 ± 0.2 kJ·mol⁻¹ mdpi.com
Enthalpy of Vaporization~120 ± 3 kJ/mol
Enthalpy of Sublimation (at 298.15 K)163.6 ± 2.3 kJ·mol⁻¹ mdpi.com
Crystalline Phase Heat Capacity (at 298.15 K)458.94 ± 0.24 J·K⁻¹·mol⁻¹ mdpi.com

Overview of Molecular Architectures and Functionalization

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several established methods, with palladium-catalyzed coupling reactions and microwave-assisted techniques being among the most prominent and efficient.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-nitrogen (C-N) bonds, and they are extensively used in the synthesis of triarylamines like this compound. The Buchwald-Hartwig amination is a key example of such a reaction. In this approach, an aryl halide or triflate is reacted with an amine in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a common strategy involves the double N-arylation of p-phenylenediamine (B122844) with an excess of a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) or the reaction of 1,4-dihalobenzene with diphenylamine (B1679370). The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. For instance, sterically hindered phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), in combination with a palladium source like palladium(II) acetate (B1210297), have proven effective for the challenging C-N coupling of sterically congested secondary aromatic amines. researchgate.net

While palladium catalysis is a powerful tool, early examples of similar intramolecular oxidative arylations sometimes required stoichiometric amounts of palladium acetate to achieve cyclization, as was the case in the attempted double cyclization of 1,4-di(phenylamino)benzene. mdpi.com However, advancements in catalyst systems, including the use of oxidants like copper(II) acetate, have enabled catalytic dehydrogenative coupling reactions. mdpi.comcnr.it

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of various organic compounds, including this compound and its derivatives. univpancasila.ac.id The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov

In the context of synthesizing derivatives, a solution of a substituted aryl halide, such as 2-methyl-4-(4-bromophenyl)-6-(2-pyridyl)nicotinonitrile, can be reacted with diphenylamine in the presence of a copper catalyst and a base under microwave irradiation. rsc.org This method has been successfully employed to synthesize complex molecules containing the diphenylamino moiety in a matter of minutes to hours, a significant improvement over traditional refluxing techniques. nih.govrsc.orgtandfonline.com The efficiency of microwave-assisted synthesis is further enhanced by the ability to use smaller amounts of solvent, contributing to a greener chemical process. nih.gov

Precursor Chemistry and Reaction Pathways

The synthesis of this compound relies on the availability of suitable precursors and well-defined reaction pathways. Key precursors include 1,4-dihalobenzenes (such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene) and diphenylamine. chemicalbook.com

A prevalent synthetic route involves the Ullmann condensation, a copper-catalyzed reaction. For example, a mixture of 1-bromo-4-iodobenzene and diphenylamine can be reacted in the presence of copper(I) iodide (CuI) as a catalyst and a base like sodium tert-butoxide (NaOtBu) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is typically stirred at an elevated temperature for several hours to afford this compound in high yield. chemicalbook.com The choice of solvent can influence the reaction's efficiency, with THF sometimes providing higher yields compared to other solvents like dimethylformamide (DMF).

Another approach involves the condensation reaction between terephthaldehyde and diphenylamine, often catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol. This method is particularly useful for synthesizing derivatives with extended conjugation.

Synthesis of Structural Analogs and Derivatives

The core structure of this compound can be modified to fine-tune its properties for specific applications. This is achieved through the integration of different aromatic cores and the introduction of various functional groups on the peripheral phenyl rings.

Integration of Diverse Aromatic Cores

The central benzene ring of this compound can be replaced with other aromatic systems to create structural analogs with altered electronic and photophysical properties. For instance, researchers have synthesized molecules where the central unit is a dihydroindeno[1,2-b]fluorene, which can be functionalized with diphenylamine groups. d-nb.info This modular approach allows for the creation of a library of compounds with systematically varied structures.

Furthermore, other polycyclic aromatic hydrocarbons or heterocyclic systems can serve as the core. The synthesis of these analogs often follows similar palladium-catalyzed coupling methodologies, where the appropriate dihaloaromatic core is reacted with diphenylamine or its derivatives. The choice of the aromatic core significantly impacts the final molecule's geometry, electronic structure, and ultimately, its performance in devices.

Peripheral Functionalization Strategies

Introducing functional groups onto the peripheral phenyl rings of the diphenylamino moieties is a common strategy to modify the properties of this compound. This can be achieved either by using substituted diphenylamine precursors in the initial synthesis or by post-synthetic modification of the final molecule.

Functionalization can alter solubility, thermal stability, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For example, the introduction of alkyl chains can improve solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. d-nb.info Other functional groups, such as electron-donating or electron-withdrawing groups, can be used to tune the optoelectronic properties. mdpi.com

Palladium-catalyzed reactions are also instrumental in these functionalization strategies. For instance, palladium-catalyzed amination can be used to couple various amines to bromophenyl groups attached to a core structure. acs.org This allows for the synthesis of a wide range of derivatives with tailored properties.

Development of Water-Soluble Derivatives for Two-Photon Applications

The core structure of this compound and its analogues, characterized by a donor-π-donor (D-π-D) arrangement, is a highly effective framework for creating molecules with large two-photon absorption (TPA) cross-sections. researchgate.netresearchgate.net This property is particularly valuable for applications in two-photon fluorescence microscopy (TPM), a powerful imaging technique for studying dynamic processes within biological systems. spiedigitallibrary.org However, the inherent hydrophobicity of the parent compound limits its direct use in aqueous biological environments. researchgate.netnih.gov Consequently, significant research has focused on developing synthetic strategies to impart water solubility to these chromophores while preserving or enhancing their desirable photophysical properties. mdpi.comnih.gov

The primary strategies for increasing water solubility involve the covalent attachment of hydrophilic functional groups to the chromophore's periphery. These modifications can be broadly categorized into the introduction of ionic groups and non-ionic polar moieties.

Ionic Functionalization: A common and effective method to achieve water solubility is the incorporation of charged groups such as sulfonates, phosphates, sulfates, or sulfonium (B1226848) salts. researchgate.netinstras.com For instance, researchers have successfully synthesized derivatives of 1,4-bis(aminostyryl)benzene, a close structural analogue, functionalized with these hydrophilic groups. researchgate.net These modifications are designed to make the dyes soluble in water, a crucial requirement for most biological imaging applications. researchgate.netresearchgate.net

One notable example is the development of a two-photon-activatable photoacid generator (PAG), designated BSB-S2, for high-sensitivity three-dimensional lithographic microfabrication. instras.com This molecule features a bis[(diarylamino)styryl]benzene core, which provides a large TPA cross-section, and is functionalized with covalently attached dialkylarylsulfonium groups. instras.com The synthesis of this water-soluble PAG was a multi-step process starting from 3-bromothiophenol. The electron-withdrawing nature of the sulfonium groups was found to weaken the electron-donating strength of the diarylamino groups, which slightly shifted the absorption spectrum to higher energies. instras.com Despite this, the resulting compound, BSB-S2, proved to be an efficient PAG for two-photon applications. instras.com

Non-ionic Functionalization: An alternative approach to achieving water solubility without introducing formal charges is the attachment of neutral, polar polymer chains. Short oligo(ethylene glycol) (OEG) monomethyl ether moieties have been successfully used for this purpose. nih.gov This strategy has led to the creation of low molecular weight, blue-fluorescent dyes specifically designed for two-photon microscopy. These non-ionic derivatives exhibit high fluorescence quantum yields and efficient TPA cross-sections not only in organic solvents but also in aqueous solutions. nih.gov

The research in this area demonstrates a clear understanding of the structure-property relationships needed to adapt potent TPA chromophores for biological use. By synthetically modifying the core this compound structure—or its close analogues—with specific hydrophilic groups, researchers can create water-soluble derivatives tailored for advanced two-photon applications.

Table 1: Properties of Water-Soluble Two-Photon Absorbing Chromophores

This interactive table summarizes key properties of water-soluble derivatives based on bis(amino)styrylbenzene and related structures, designed for two-photon applications.

Compound ClassFunctional GroupMax. TPA Cross-Section (δ)ApplicationReference
Bis(aminostyryl)benzeneSulfonate, Phosphate, SulfateNot specifiedBiological Imaging researchgate.net
Bis[(diarylamino)styryl]benzeneDialkylarylsulfonium (BSB-S2)805 GM*Photoacid Generation instras.com
Biphenyl (B1667301) DerivativeOligo(ethylene glycol)Not specifiedTwo-Photon Microscopy nih.gov

*Note: The reported TPA cross-section for the parent D-π-D core of BSB-S2 is 805 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). instras.com

Theoretical and Computational Investigations of Electronic Structure

Theoretical studies, primarily employing density functional theory (DFT) and its time-dependent extension (TD-DFT), have provided deep insights into the electronic landscape of this compound.

Density Functional Theory (DFT) is a cornerstone for calculating the molecular orbitals of this compound, with hybrid functionals like B3LYP being recommended for a balance of accuracy and computational cost. researchgate.net These calculations are crucial for understanding the compound's behavior as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

Studies have shown that this compound possesses suitable HOMO energy levels for efficient hole injection from the anode and appropriate LUMO energy levels to block electrons from the emissive layer, which is a critical factor for high-performance electronic devices. researchgate.net

Isocontour plots from DFT calculations at the PBE0/cc-pVDZ level reveal the spatial distribution of the HOMO and LUMO. researchgate.net The HOMO is typically localized on the nitrogen atoms and the central benzene ring, reflecting the electron-donating nature of the diphenylamino groups. The LUMO, conversely, is distributed across the central phenyl ring and extends towards the phenyl groups of the diphenylamino moieties. This spatial separation of HOMO and LUMO is a key characteristic of charge-transfer molecules.

While specific energy values can vary with the computational method, the general electronic structure provided by DFT calculations is consistent. For instance, in a related, more complex molecule, 2EHO-TPA-CNPE, DFT calculations using the B3LYP/6-311G** level of theory yielded HOMO and LUMO energies of -5.21 eV and -2.39 eV, respectively. researchgate.net For a series of para-substituted triphenylamines, it has been shown that electron-releasing substituents increase both HOMO and LUMO energies, while electron-withdrawing groups decrease them. acs.org

A summary of computational approaches for frontier molecular orbitals is presented below:

Computational MethodKey FindingsReference
DFT with B3LYP functionalRecommended for balancing accuracy and cost in calculating molecular orbitals. researchgate.net
DFT at PBE0/cc-pVDZ levelProvides isocontour plots showing HOMO and LUMO distribution. researchgate.net
DFT (General)Confirms suitable HOMO/LUMO levels for hole transport and electron blocking. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited state properties of this compound. ua.esresearchgate.net This method is used to calculate vertical absorption energies, which correspond to electronic transitions from the ground state to various excited states, and to optimize the geometry of the first excited state. ua.es

TD-DFT calculations are essential for understanding the absorption and photoluminescence properties of molecules intended for optoelectronic applications. ua.es The choice of functional can significantly impact the results, with functionals like PBE0 often providing good agreement with experimental absorption data, while others like M06-2X may better predict emission energies. ua.es For a family of molecules including this compound, theoretical estimates for the vertical absorption energy ranged from 3.2 to 4.3 eV depending on the functional used. ua.es

The study of excited state dynamics also involves understanding the relaxation processes from the excited state back to the ground state. This includes radiative pathways like fluorescence and non-radiative pathways. TD-DFT calculations can help elucidate these processes by modeling the potential energy surfaces of the ground and excited states. ua.esacs.org Furthermore, transient absorption spectroscopy is an experimental technique used to study the excited-state dynamics and charge transfer pathways, particularly in the context of solar cell applications. researchgate.net

Key aspects of TD-DFT studies on this compound and related molecules are summarized in the following table:

Computational AspectSignificanceReference
Vertical Absorption EnergyPredicts the energy required for electronic transitions, corresponding to UV-Vis absorption peaks. ua.es
Excited State Geometry OptimizationDetermines the stable molecular structure in the first excited state. ua.es
Stokes Shift CalculationThe difference between absorption and emission energies, indicating the extent of geometric relaxation in the excited state. ua.es
Functional BenchmarkingDifferent functionals (e.g., PBE0, M06-2X) are evaluated for their accuracy in predicting absorption and emission. ua.es

The ionization potential (IP) and reorganization energy are critical parameters that govern the efficiency of charge transport in organic materials. Computational methods are widely used to predict these properties for molecules like this compound. acs.orgresearchgate.net The ionization potential represents the energy required to remove an electron from the molecule and is directly related to the HOMO energy level. acs.org

The reorganization energy (λ) quantifies the structural rearrangement energy of a molecule as it accommodates a charge. It is a key factor in the Marcus theory of electron transfer and has two components: the inner-sphere reorganization energy, which is related to changes in the molecular geometry, and the outer-sphere reorganization energy, which is associated with the surrounding medium. For hole transport, the reorganization energy (λ+) is a dominant factor influencing hole mobility. acs.org

The following table outlines the significance of these computed parameters:

ParameterDescriptionImportance in Organic ElectronicsReference
Ionization Potential (IP) The energy required to remove an electron from the molecule in its ground state.Determines the energy barrier for hole injection from an electrode or adjacent layer. acs.org
Reorganization Energy (λ) The energy associated with the geometric relaxation of a molecule upon gaining or losing an electron.A lower reorganization energy generally leads to a higher charge mobility. acs.orgnih.gov

Electrostatic potential energy maps (EPEM) provide a visual representation of the charge distribution within a molecule. researchgate.net For this compound, these maps are calculated by mapping the electrostatic potential onto an isodensity surface of the molecule. researchgate.net

In a study of this compound (DAB), the EPEM was calculated with an isodensity surface value of 0.002 e·a₀⁻³. researchgate.net The color coding on these maps typically represents the electrostatic potential, with red indicating regions of negative potential (electron-rich areas) and blue indicating regions of positive potential (electron-poor areas). For DAB, the regions around the nitrogen atoms are expected to show a more negative potential due to the lone pairs of electrons, while the hydrogen atoms would exhibit a more positive potential. These maps are valuable for understanding intermolecular interactions and the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Characterization of Electronic Transitions

Spectroscopic techniques are essential for experimentally probing the electronic transitions that are predicted by computational models.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for determining the absorption maxima and bandgap energy of this compound, which are critical for understanding its photophysical behavior in optoelectronic applications. researchgate.net The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent.

CompoundSolventλmax (nm)Reference
This compoundDMF338 acs.org

Fluorescence Spectroscopy and Quantum Yields

The fluorescence properties of this compound and its derivatives are central to their applications in optoelectronic devices. For instance, 1,4-bis(4-diphenylamino-styryl)-benzene, a stilbenoid derivative, exhibits a high fluorescence quantum yield of 0.85 in a polystyrene host. researchgate.netnih.gov This high quantum yield, coupled with a significant Stokes shift of approximately 50 nm to 80 nm, makes it a promising material for blue light-emitting applications. researchgate.netnih.gov

The solvent environment can influence the fluorescence quantum yield. For example, two diphenylamine-substituted 1,3,4-oxadiazole (B1194373) derivatives, DPAOXD and DPAOXDBEN, show high quantum yields (around 0.7) in nonpolar solvents like cyclohexane (B81311) and toluene. However, as the solvent polarity increases, the quantum yields decrease, dropping to less than 0.1 in highly polar acetonitrile. rsc.org This behavior is attributed to the increased rate of non-radiative decay in polar solvents. rsc.org

The fluorescence lifetime is another critical parameter. For a novel 'single benzene'-based organic fluorophore, 1,1'-(2,5-dimethoxyterephthaloyl)-bis(glutraimide) (TGlu), a long fluorescence lifetime of 11 ns was observed in chloroform (B151607) solution, corresponding to a high quantum yield of 94%. nih.gov This long lifetime is indicative of a small radiative rate constant, suggesting a moderately small oscillator strength of the emitting state. nih.gov

Interactive Data Table: Fluorescence Properties of this compound Derivatives

CompoundHost/SolventQuantum Yield (Φ_F)Stokes Shift (nm)Fluorescence Lifetime (τ_F) (ns)
1,4-bis(4-diphenylamino-styryl)-benzenePolystyrene0.85 researchgate.netnih.gov~50-80 researchgate.netnih.gov
DPAOXDCyclohexane~0.7 rsc.org
DPAOXDToluene~0.7 rsc.org
DPAOXDAcetonitrile<0.1 rsc.org
DPAOXDBENCyclohexane~0.7 rsc.org
DPAOXDBENToluene~0.7 rsc.org
DPAOXDBENAcetonitrile<0.1 rsc.org
1,1'-(2,5-dimethoxyterephthaloyl)-bis(glutraimide) (TGlu)Chloroform0.94 nih.gov11 nih.gov

Intramolecular Charge Transfer Mechanisms in Derivatives

Derivatives of this compound often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon crucial for their application in nonlinear optics and as fluorescent probes. In these molecules, the diphenylamino groups typically act as electron donors, while other parts of the molecule function as electron acceptors.

For example, in diphenylamine-substituted symmetric 1,3,4-oxadiazole derivatives (DPAOXD and DPAOXDBEN), a significant enhancement of ICT is observed. nih.gov While the absorption spectra show only a small red shift with increasing solvent polarity, the emission spectra exhibit a very large red shift, indicating a substantial charge transfer in the excited state. rsc.orgnih.gov Theoretical calculations confirm that electrons are transferred from the terminal diphenylamine groups to the central 1,3,4-oxadiazole and benzene rings. nih.gov The introduction of a central benzene ring in DPAOXDBEN further increases the charge transfer distance and strength. nih.gov

Similarly, in cyano-substituted oligo(p-phenylenevinylene), the emission in solvents of low polarity originates from a local emission state with a high quantum yield. In contrast, in high polarity solvents, the emission is mainly from an ICT state, which has a low quantum yield. nih.gov The restriction of the transition from the local emission state to the ICT state in the crystalline form leads to aggregation-induced emission. nih.gov

The photophysical properties of a diphenylamino-substituted triphenylbenzene derivative suggest the formation of a polar excited state localized in one branch of the molecule. acs.org Further comparison with related biphenyl and fluorene (B118485) model compounds points to an excited-state relaxation process of the biphenyl moiety in solvents of medium and high polarity towards a more planar geometry. acs.org

Two-Photon Absorption Cross-Sections and Optical Limiting Phenomena

Derivatives of this compound are known for their significant two-photon absorption (TPA) cross-sections, which makes them promising materials for applications such as optical limiting and two-photon fluorescence microscopy. researchgate.netresearchgate.net Optical limiting materials exhibit high linear transmittance at low incident light intensities and strong absorption at high intensities, providing protection for optical sensors. researchgate.netbohrium.com

Symmetrical bis-donor stilbene (B7821643) derivatives featuring diphenylamino groups exhibit large two-photon absorptivities and demonstrate strong optical limiting of nanosecond pulses over a broad visible spectral range. researchgate.net For instance, the TPA cross-section for 1,4-bis[4-(diphenylamino)styryl]benzene was measured to be 197 x 10⁻⁵⁰ cm⁴ s photon⁻¹. researchgate.net

The molecular structure plays a crucial role in determining the TPA properties. For D-π-A-π-D type 1,4-di(4'-N,N-diphenylaminostyryl)benzene (DPA-DSB) derivatives, theoretical studies show that modifying the electron-withdrawing group in the center of the molecule can shift the electronic spectrum, and the addition of a nitrogen or sulfur atom can significantly enhance the TPA cross-section. sioc-journal.cn The nature of the π-bridge also influences the TPA cross-section; for example, an acetylene (B1199291) bridge can either increase or decrease the cross-section depending on its effect on the molecule's planarity. sioc-journal.cn

Furthermore, multibranched structures can lead to exceptionally large TPA cross-sections. A compound with three 4-(p-diphenylaminostyryl)-2,5-dicyanostyryl moieties attached to a central triphenylamine (B166846) core exhibits a very large TPA cross-section due to electronic coupling between the branches. nih.gov

Interactive Data Table: Two-Photon Absorption Properties of this compound Derivatives

Compound/Derivative ClassTPA Cross-Section (σ₂) (cm⁴ s photon⁻¹)Wavelength (nm)Key Findings
1,4-bis[4-(diphenylamino)styryl]benzene197 x 10⁻⁵⁰ researchgate.net-Strong up-converted emission observed. researchgate.net
Bis(diphenylamino)stilbene--90-nm red shift of its optical limiting band compared to bis(di-n-butylamino)stilbene. researchgate.net
DPA-DSB Derivatives-650-880 sioc-journal.cnTPA properties tunable by modifying central acceptor and π-bridge. sioc-journal.cn
Multibranched derivative with triphenylamine coreVery large nih.gov-Electronic coupling enhances TPA cross-section. nih.gov

Hole Transport Efficiency in Organic Electronic Devices

This compound (BDB) is recognized for its high charge mobility and thermal stability, making it a prominent hole transport material (HTM) in applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells. benchchem.com Its effectiveness in these devices is attributed to its ability to facilitate the efficient movement of holes. benchchem.com

The hole transport mechanism in BDB is centered around its two tertiary nitrogen atoms. These nitrogen atoms are electron-rich and can be reversibly oxidized, creating positive charge carriers, or "holes." researchgate.netfigshare.com In an electronic device, this process allows for the injection and subsequent transport of holes through the organic layer. benchchem.comacs.org The extended π-conjugation system, encompassing the central benzene ring and the phenyl groups of the diphenylamino moieties, provides a pathway for these holes to move, or "hop," from one molecule to the next under an applied electric field. benchchem.com

Proper alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM with the adjacent layers in a device is crucial for efficient hole injection. acs.org By reducing the energy barrier at interfaces, such as between the anode and the hole transport layer, BDB ensures a high rate of hole injection and transport. acs.org

The molecular architecture of BDB and its derivatives significantly impacts charge carrier mobility. The arrangement of the diphenylamino groups around the central benzene core influences intermolecular interactions, such as π-π stacking, which are critical for efficient charge transport. benchchem.comnih.gov

Key architectural influences include:

Electron-Donating Groups: The diphenylamino groups act as strong electron donors, which is a key factor in enhancing hole-transport capabilities. benchchem.com

Molecular Packing: The way BDB molecules arrange themselves in a solid film affects the orbital overlap between adjacent molecules. A smaller intermolecular distance, typically less than 6 Å, is a decisive factor for achieving high mobility in π-stacked arrangements. nih.gov

Substituent Effects: The addition of different functional groups to the core structure can tune the electronic properties and, consequently, the charge mobility. For instance, electron-releasing substituents can increase the HOMO energy levels, which can facilitate hole injection. acs.org In contrast, incorporating electron-withdrawing groups may reduce charge mobility. benchchem.com A derivative of pentaphenylbenzene (B1618139) and diphenylamine, for example, has demonstrated a high hole drift mobility of 2.4 x 10⁻³ cm²/V·s. nih.gov

The stability of the molecular structure in its amorphous state is also vital for the longevity and performance of electronic devices. Derivatives of BDB have been synthesized to improve amorphous state stability, which in turn enhances hole transport properties. rsc.orgpsu.edu

Electrochemical Characterization of Redox Processes

Electrochemical methods are fundamental in characterizing the redox behavior of this compound, providing insights into its suitability as a charge transport material.

Cyclic voltammetry (CV) is a key technique used to study the redox properties of BDB. These studies reveal that the compound undergoes a two-step reversible oxidation process. researchgate.netfigshare.com The two tertiary nitrogen atoms are oxidized sequentially, forming a cation radical (BDB⁺) and then a dication (BDB²⁺). researchgate.netfigshare.com

This behavior is characterized by two distinct oxidation peaks in the cyclic voltammogram. While specific potential values can vary based on experimental conditions (solvent, electrolyte, reference electrode), the presence of these two redox events is a hallmark of the molecule. For instance, in some studies on related diphenylamine derivatives, oxidation/reduction peaks have been observed in the potential range of -0.6 V to 0.8 V. researchgate.net

Electrochemical Oxidation Data for Diphenylamino Compounds
CompoundFirst Half-Wave Anodic Potential (V vs. DmFc+/DmFc)Notes
1,4-bis-(2-diphenylaminothiophen-5-y1)-benzene (Derivative A)0.69Investigated by in situ ESR/UV-vis-NIR and NMR spectroelectrochemistry. epa.gov
1,4-bis-[2-(phenothiazin-10-yl)-thiophen-5-yl]-benzene (Derivative B)0.81
1,4-bis-(5-diphenylamino-[2,2']bithiophen-5'-yl)-benzene (Derivative C)0.67Increased stability of charged states due to additional thienylene moieties. epa.gov

The redox processes of BDB are noted to be chemically reversible. researchgate.netfigshare.comrsc.org This reversibility is crucial for applications in rechargeable devices, such as batteries, as it allows the material to be cycled through oxidation and reduction states many times without significant degradation. researchgate.netfigshare.com In the context of an aqueous zinc battery, a BDB cathode demonstrated 82% capacity retention after 500 cycles and 75% retention after 1000 cycles, highlighting its excellent electrochemical reversibility. researchgate.netfigshare.com

The stability of the generated cation radicals and dications is a key factor in this reversibility. While the primary redox processes on the diphenylamino moieties are reversible, other parts of a more complex molecule could undergo irreversible reactions. For example, in a study of a diphenylamine-substituted osmanaphthalyne complex, the initial oxidation on the diphenylamine was reversible, but a subsequent oxidation on the metallacycle was irreversible. reading.ac.uk

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to observe changes in the optical properties of a molecule as it undergoes oxidation or reduction. For BDB, these studies confirm the reversible chemical evolution between the neutral (BDB), cation radical (BDB⁺), and dication (BDB²⁺) species. researchgate.netfigshare.com

Operando solid-state ultraviolet-visible (UV-vis) spectroscopy has been used to monitor these transformations in real-time within a device. researchgate.netfigshare.com As BDB is oxidized, changes in its UV-vis absorption spectrum are observed, corresponding to the formation of the BDB⁺ and BDB²⁺ species. These spectral changes are reversible as the compound is reduced back to its neutral state. researchgate.netfigshare.com In a related diphenylamine-substituted complex, the oxidation of the diphenylamine moiety resulted in substantial changes to the UV-vis absorption spectrum. reading.ac.uk Detailed studies on derivatives have also correlated experimental electronic transitions for various redox states with calculated values. epa.gov

Thermodynamic and Thermal Behavior in Device Applications

Thermochemical Analysis for Material Stability

Thermochemical studies provide fundamental data on the energy of a compound and its stability. Techniques such as calorimetry and thermal analysis are employed to determine key parameters like enthalpy of formation, fusion, and vaporization, which are critical for predicting material endurance and performance longevity in electronic devices.

The standard molar enthalpy of formation (ΔfHm°) in the crystalline phase is a primary indicator of a molecule's thermodynamic stability. This value for 1,4-Bis(diphenylamino)benzene has been precisely determined using semi-micro combustion calorimetry. In this technique, the energy of combustion (ΔcU°) is measured by burning a sample in a high-pressure oxygen environment and measuring the resultant temperature change.

From the experimentally determined standard molar energy of combustion, the standard molar enthalpy of combustion (ΔcHm°) was derived. Subsequently, the standard molar enthalpy of formation in the crystalline phase at 298.15 K was calculated using Hess's law. For this compound, the enthalpy of formation in the crystalline phase has been reported as (288.1 ± 6.3) kJ·mol⁻¹. This positive value indicates that the molecule is thermodynamically less stable than its constituent elements in their standard states, which is typical for large organic molecules. This value is essential for correlating molecular structure with thermal resilience. oup.com

Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability and volatility of materials. By measuring the mass of a sample as a function of temperature in a controlled atmosphere, TGA can be used to determine the kinetics of mass loss and to derive vaporization enthalpies for low-volatility compounds.

For this compound, TGA has been used to measure the rates of mass loss at different temperatures. These rates were then correlated using the Langmuir equation to derive the standard molar enthalpy of vaporization (ΔgcrHm°). This method provides a reliable way to determine the enthalpy of sublimation for compounds that are difficult to measure with conventional techniques. The vaporization enthalpy for this compound, determined over a temperature range of 500.0 K to 600.0 K, is a critical parameter for understanding its volatility and stability during vacuum deposition processes used in device fabrication. The compound exhibits notable thermal stability, with decomposition occurring at temperatures near its melting point.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. This technique provides crucial data on melting temperature (Tfus), enthalpy of fusion (ΔfusHm°), and heat capacity (Cp,m).

For this compound, DSC measurements have determined the melting temperature to be 475.9 K and the molar enthalpy of fusion to be (44.1 ± 0.4) kJ·mol⁻¹. The relatively high enthalpy of fusion suggests strong intermolecular interactions in the crystalline state. Furthermore, the molar heat capacity in the crystalline phase has been measured over a temperature range of 274.15 K to 332.15 K, with a value of (458.94 ± 0.24) J·K⁻¹·mol⁻¹ reported at 298.15 K. oup.com This data is fundamental for modeling the thermal behavior of the material within an operating device, as it governs how the material stores and transfers heat.

Table 5.1: Thermodynamic Properties of this compound

Property Value Method
Standard Molar Enthalpy of Formation (crystal, 298.15 K) (288.1 ± 6.3) kJ·mol⁻¹ Combustion Calorimetry
Molar Enthalpy of Fusion (at Tfus = 475.9 K) (44.1 ± 0.4) kJ·mol⁻¹ DSC

Correlation of Thermodynamic Properties with Molecular Packing and Intermolecular Interactions

The thermodynamic properties of molecular materials are directly influenced by their crystal packing and the nature of the intermolecular forces at play. For this compound, the arrangement of molecules in the solid state dictates the strength of cohesion, which is reflected in its melting point and enthalpy of fusion.

Table 5.2: Crystallographic Data for this compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.3524
b (Å) 10.2700
c (Å) 13.8018
α (°) 106.4957
β (°) 100.0727
γ (°) 95.2343

Source: PubChem CID 139119150 tcichemicals.com

Assessment of Amorphous State Stability and Glass Transition Temperatures

For many organic electronic applications, particularly in organic light-emitting diodes (OLEDs), materials are deposited as amorphous thin films to ensure uniformity and prevent performance degradation associated with grain boundaries. The stability of this amorphous, or glassy, state is paramount. A key indicator of this stability is the glass transition temperature (Tg), the temperature at which a material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable as it signifies greater morphological stability at elevated operating temperatures.

While the specific glass transition temperature for this compound is not prominently reported in the literature, its molecular structure provides insight into its propensity to form a stable amorphous phase. The non-planar, propeller-like shape of the molecule, arising from the twisted diphenylamino groups, inherently frustrates efficient crystal packing. This steric hindrance is a well-known strategy for designing molecules that readily form stable amorphous glasses with high Tg values.

Many related triphenylamine (B166846) and fluorene-based derivatives have been specifically designed as amorphous molecular materials and exhibit high glass transition temperatures, often well above 100°C. oup.comspiedigitallibrary.org For instance, materials like 4,4′,4″-tris[9,9-dimethyl-2-fluorenyl(phenyl)amino]triphenylamine (TFATA) and N,N,N′,N′-tetrakis(9,9-dimethyl-2-fluorenyl)-[1,1′-biphenyl]-4,4′-diamine (FFD) show Tg values of 131 °C and 165 °C, respectively. oup.com The structural similarities suggest that this compound is also capable of forming a morphologically stable amorphous state, which is a critical attribute for its successful integration into durable organic electronic devices. The tendency to resist crystallization from the amorphous phase is a direct consequence of the molecular geometry that hinders the long-range order required for a crystalline lattice.

Advanced Applications in Organic Electronics and Photonics

Hole Transport Layers in Organic Light-Emitting Diodes (OLEDs)

1,4-Bis(diphenylamino)benzene and its derivatives are pivotal in the advancement of organic light-emitting diodes (OLEDs) due to their excellent charge transport characteristics and thermal stability. These triarylamine-type compounds function effectively as hole transport materials (HTMs), which are crucial for facilitating the movement of positive charge carriers (holes) from the anode towards the emissive layer. bohrium.com This efficient hole transport is essential for achieving charge balance within the device, a key factor in maximizing light emission efficiency. nih.gov The proper alignment of the Highest Occupied Molecular Orbital (HOMO) energy levels of the HTM with the anode and the emissive layer reduces the energy barrier for hole injection and transport, respectively. acs.org

Derivatives of this compound have been synthesized to further optimize OLED performance. For instance, a novel hole transport material, BTBF-DPA, which incorporates a diphenylamine (B1679370) group, has demonstrated high carrier mobility and good thermal stability. bohrium.com OLEDs fabricated with BTBF-DPA as the hole transport layer have shown outstanding electroluminescent performance, indicating the promise of this class of materials. bohrium.com Functionalization, such as the addition of styryl groups, can enhance photoluminescence and charge transport properties, making these derivatives suitable as emitters themselves.

The performance of OLEDs utilizing this compound derivatives as the hole transport layer is evaluated through several key metrics: turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). bohrium.com Optimization strategies often involve the molecular engineering of the HTM to achieve desired electronic and physical properties.

For example, a green phosphorescent OLED (PhOLED) using the diphenylamine-containing compound BTBF-DPA as the HTM exhibited a low turn-on voltage of 2.4 V. bohrium.com This device achieved a maximum current efficiency of 123.6 cd/A, a power efficiency of 136.6 lm/W, and an external quantum efficiency of 34.1%. bohrium.com Similarly, a red PhOLED with the same HTM showed a low turn-on voltage of 2.3 V, a maximum power efficiency of 40.1 lm/W, and an EQE of 24.9%. bohrium.com Even in blue fluorescent OLEDs, the use of BTBF-DPA resulted in a maximum power efficiency of 4.9 lm/W and an EQE of 5.2%, with a small efficiency roll-off. bohrium.com These results highlight how the choice of a diphenylamine-based HTM significantly outperforms devices using the more conventional HTM, NPB. bohrium.com

Device TypeHTMTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
Green PhOLEDBTBF-DPA2.4123.6136.634.1
Red PhOLEDBTBF-DPA2.3-40.124.9
Blue FOLEDBTBF-DPA--4.95.2

This table presents performance metrics for OLEDs using the diphenylamine derivative BTBF-DPA as the hole transport material. bohrium.com

A critical factor for the commercial viability of OLEDs is their operational lifetime and the stability of the amorphous thin films. scispace.com Materials used in OLEDs, including the HTL, need to form stable amorphous glasses to prevent crystallization, which can lead to device failure. acs.org High glass transition temperatures (Tg) are indicative of a material's ability to maintain an amorphous state. researchgate.net

Strategies to enhance amorphous stability and device lifetime include the design of molecules with non-planar structures, which inhibits close packing and crystallization. researchgate.net For diphenylamine-based materials, increasing the number of diphenylamine groups has been reported to improve stability. researchgate.net Furthermore, the development of host materials with excellent photochemical and thermal stabilities contributes to longer operational lifetimes. semanticscholar.org For instance, a blue host material, ATB, when used in an OLED, resulted in a half-lifetime of 6480 hours at 1000 cd/m², an improvement over conventional devices. semanticscholar.org The operational stability of phosphorescent OLEDs has also been shown to be proportional to the Förster resonance energy transfer (FRET) rate from the host to the emitter, suggesting that optimizing this process can enhance lifetime. scispace.com

Active Components in Solar Cells and Photovoltaic Devices

The promising electronic properties of this compound also make it a candidate for applications in solar cells and other photovoltaic devices. mdpi.comresearchgate.net In this context, its role is often as a hole transport material, similar to its function in OLEDs. The thermodynamic properties of this compound are crucial for the fabrication and long-term stability of such devices.

A thermochemical study of this compound (referred to as DAB in the study) provided essential data on its molar heat capacities, melting temperature, and enthalpy of fusion. mdpi.com These parameters offer insights into the molecular packing and intermolecular interactions in the solid state. researchgate.net Such data is vital for understanding the cohesion energy and the relationship between the molecular structure and its properties in the gaseous phase, which influences film formation and stability in photovoltaic devices. researchgate.net While direct performance data in solar cells is not as extensively documented as in OLEDs, its established hole transport capabilities suggest its potential as a component in the active layer of organic photovoltaic devices, contributing to efficient charge separation and transport. azom.com

Photoredox Catalysis for Organic Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. sigmaaldrich.commdpi.com This methodology utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. sigmaaldrich.com While ruthenium and iridium complexes have been widely used, there is a growing interest in developing metal-free organic photocatalysts. rsc.org

A derivative of the subject compound, 1,4-bis(diphenylamino)naphthalene, has been shown to be a highly effective and strongly reducing metal-free photoredox catalyst. acs.org The design of this catalyst, based on high excitation energy and interchromophoric conjugation, results in strong reducing power and a high quantum yield of emission. acs.org This suggests that the core structure of this compound provides a robust framework for designing potent organic photocatalysts. These catalysts can be employed in a variety of organic transformations, including the functionalization of alkenes. acs.orgmdpi.com

The mechanism of photoredox catalysis hinges on the ability of the photocatalyst to engage in single-electron transfer upon photoexcitation. sigmaaldrich.com When a photocatalyst like a this compound derivative absorbs visible light, it is promoted to an excited state. beilstein-journals.org In this excited state, the catalyst can act as a potent reductant, capable of donating a single electron to a suitable substrate. ethz.ch

This one-electron injection initiates the formation of a radical anion from the substrate. researchgate.netnih.gov The photocatalyst, now in its oxidized radical cation form, can be regenerated in a catalytic cycle. The specific pathway depends on the reaction conditions and the substrates involved. The process can be described by a reductive quenching cycle, where the excited photocatalyst is first reduced by a sacrificial electron donor, and the resulting reduced photocatalyst then reduces the substrate. Alternatively, in an oxidative quenching cycle, the excited photocatalyst directly oxidizes the substrate. beilstein-journals.org

The generation of radical intermediates through photoredox catalysis opens up a vast landscape of chemical transformations that are often difficult to achieve through traditional methods. sigmaaldrich.comrsc.org The monofluoromethyl radical (CH₂F•), for example, can be generated from a sulfoximine-based precursor using 1,4-bis(diphenylamino)naphthalene as a photocatalyst. acs.org This radical can then participate in reactions such as the oxy-monofluoromethylation of alkenes, providing a single-step synthesis of valuable γ-fluoroalcohol scaffolds. acs.org

The promotion of these radical reactions is characterized by a high degree of functional group tolerance, allowing for the late-stage functionalization of complex and potentially bioactive molecules. acs.org The ability to generate and control these radical species under mild, visible-light irradiation makes photoredox catalysis with diphenylamine-based systems a highly attractive strategy in modern organic synthesis. acs.orgokstate.edu

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the precise introduction of new functional groups into complex molecules at a late step in the synthesis. This approach avoids the need for lengthy de novo synthesis to access molecular analogs. aps.org Visible-light photocatalysis has emerged as a particularly effective method for LSF, offering mild and selective reaction conditions. rsc.org

The this compound core structure is an effective photoredox catalyst, capable of initiating chemical transformations by engaging in single-electron transfer (SET) processes upon irradiation with visible light. The mechanism involves the photoexcitation of the molecule to a long-lived excited state that can then oxidize or reduce a substrate to generate reactive radical intermediates.

While direct, detailed examples involving this compound in complex LSF are emerging, the principle has been demonstrated effectively with a closely related analogue, 1,4-bis(diphenylamino)naphthalene. This compound has been successfully employed as a potent, metal-free photoredox catalyst for the monofluoromethylation of alkenes. acs.org This reaction proceeds with high functional-group tolerance, enabling the late-stage modification of potentially bioactive molecules. acs.org The catalyst's strong reducing power in its excited state is a key feature derived from its diarylamino-substituted aromatic core, a characteristic it shares with this compound. acs.org

Table 1: Photocatalytic Properties of Diarylamino-Aromatic Scaffolds This table is generated based on representative data for analogous compounds.

PropertyValueSignificance
Excited-State Redox PotentialStrongly ReducingEnables the activation of a wide range of substrates for radical generation.
Excitation WavelengthVisible Light RegionAllows for mild reaction conditions, preserving sensitive functional groups.
MechanismSingle-Electron Transfer (SET)Facilitates the formation of radical ions, key intermediates in many functionalization reactions.

Molecular Magnetics and Spin State Engineering

Molecular magnetism focuses on designing molecules that exhibit magnetic properties, such as the ability to act as single-molecule magnets (SMMs). A key strategy in this field is the creation of high-spin molecules, where multiple unpaired electrons (radicals) are forced to align their spins in the same direction (ferromagnetic coupling). The redox-active nature of this compound makes it an excellent candidate for use in molecular magnets. sigmaaldrich.com

The central p-phenylenediamine (B122844) core of the molecule can be oxidized to form a stable, delocalized radical cation. This property is fundamental to its role as a magnetic coupler. When additional radical-containing groups (like nitroxides) are attached to the core this compound structure, the central oxidized unit can mediate magnetic interactions between them. Research on analogous p-phenylenediamine derivatives has shown that the delocalized spin on the central ring can enforce ferromagnetic alignment of the peripheral radical groups, leading to the formation of stable, high-spin triradical cations. researchgate.net

This ability to mediate spin alignment allows for the engineering of molecular spin states. By controlling the oxidation state of the this compound bridge, it is theoretically possible to switch the magnetic interactions within the molecule. This concept is central to spin state engineering, where external stimuli (like electrochemical potential) are used to alter a molecule's spin state and, consequently, its magnetic properties. nih.govmdpi.com Molecules that can be switched between a low-spin (less magnetic) and a high-spin (more magnetic) state are of great interest for applications in data storage and quantum computing. aps.org

Table 2: Principles of Spin State Engineering with this compound

ComponentFunctionExample
Core UnitRedox-switchable magnetic couplerThis compound
Peripheral UnitsStable radical carriersNitroxide radicals
Oxidized StateForms delocalized radical cation on the coreMediates ferromagnetic coupling
Neutral StateNo delocalized radical on the coreWeak or no magnetic coupling

Structure Property Relationships and Molecular Engineering

Impact of Substituent Effects on Electronic and Transport Properties

The electronic characteristics and charge transport capabilities of 1,4-Bis(diphenylamino)benzene derivatives are highly sensitive to the nature and positioning of substituent groups on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the injection and transport of charge carriers.

For instance, the strategic placement of different numbers of diphenylamine (B1679370) moieties on a central core has been shown to greatly influence the hole drift mobility. While specific data for a wide range of substituted this compound is proprietary or dispersed across numerous studies, the general principles of substituent effects are well-established. Electron-donating groups tend to raise the HOMO level, facilitating hole injection from common anodes like indium tin oxide (ITO), while electron-withdrawing groups can lower the LUMO level, which is beneficial for electron transport.

The hole mobility of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB), a related and well-studied hole transport material, has been shown to be dependent on the thickness of the material layer, suggesting that interfacial trap states can affect charge transport. This highlights the importance of not only the intrinsic molecular properties but also the processing and device architecture.

Table 1: Illustrative Impact of Substituents on Electronic Properties of Arylamine Derivatives

Derivative TypeSubstituent EffectImpact on HOMO/LUMOPotential Effect on Transport Properties
Alkyl-substitutedElectron-donatingRaises HOMO levelMay improve hole injection
Methoxy-substitutedStrong electron-donatingSignificantly raises HOMO levelCan enhance hole transport
Cyano-substitutedElectron-withdrawingLowers LUMO levelMay improve electron injection/transport
Fluoro-substitutedElectron-withdrawingLowers both HOMO and LUMO levelsCan improve stability and influence mobility

This table provides a generalized illustration of substituent effects; specific values depend on the exact molecule and its conformation.

Design Principles for Tailored Optoelectronic Performance

The molecular engineering of this compound derivatives for specific optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), is guided by several key design principles. A primary strategy involves the extension of the π-conjugated system to tune the emission color and enhance charge carrier mobility.

One effective approach is the introduction of styryl groups to the diphenylamino moieties, creating compounds like 1,4-Bis(4-diphenylaminostyryl)benzene. This modification leads to materials with enhanced photoluminescence and charge transport properties, making them suitable for use as emitters in OLEDs . The addition of cyano groups can further modify the electronic structure, inducing a charge-transfer state that can be beneficial for certain optoelectronic applications.

For applications in PSCs, the design of hole transport materials (HTMs) based on the this compound core focuses on optimizing the energy level alignment with the perovskite layer to ensure efficient hole extraction and transport. This involves tuning the HOMO level to be slightly higher than the valence band of the perovskite. The use of different π-linkers between triphenylamine (B166846) units is a theoretical design strategy that has been explored to modulate these properties.

Strategies for Enhancing Thermal and Morphological Stability

High thermal and morphological stability are critical for the longevity and reliability of organic electronic devices. This compound itself exhibits good thermal stability, with a melting point of approximately 312°C . Thermogravimetric analysis (TGA) has shown that it is stable up to this temperature .

A key strategy to enhance morphological stability is to increase the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg helps to prevent crystallization and morphological changes in thin films during device operation, especially at elevated temperatures.

One successful approach to increasing Tg is the creation of "starburst" molecules. For example, 1,3,5-tris[4-(diphenylamino)phenyl]benzene and its methyl-substituted derivatives have been synthesized and shown to be amorphous materials with high glass-transition temperatures exceeding 100°C rsc.org. Another strategy involves increasing the number of peripheral diphenylamine moieties on a central core. In novel hole-transporting materials based on a 1,4-bis(carbazolyl)benzene central unit, increasing the number of diphenylamine groups was found to significantly improve the stability of the amorphous state, leading to high glass transition temperatures between 141–157 °C rsc.org.

Table 2: Thermal Properties of this compound and Related Materials

CompoundPropertyValue
This compound (DAB)Melting Temperature (Tm)~312 °C
This compound (DAB)Enthalpy of Fusion (ΔfusH)53.3 ± 0.4 kJ·mol⁻¹
This compound (DAB)Heat Capacity (Cp) at 298.15 K458.94 ± 0.24 J·K⁻¹·mol⁻¹ mdpi.com
1,3,5-Tris[4-(diphenylamino)phenyl]benzene derivativesGlass Transition Temperature (Tg)> 100 °C rsc.org
Diphenylamine-substituted 1,4-bis(carbazolyl)benzeneGlass Transition Temperature (Tg)141–157 °C rsc.org

Influence of Central Core Structure on Molecular Flexibility and Device Performance

Computational studies have shown that in the this compound molecule, the diphenylamine moieties adopt a twisted conformation, with the torsion angles of the peripheral benzene (B151609) rings being around 40° mdpi.com. This non-planar structure is important for preventing strong intermolecular interactions that can lead to crystallization, thus promoting the formation of stable amorphous films.

A comparison with 1,3-bis(N-carbazolyl)benzene (NCB), another hole transport material, highlights the influence of the central core and the nature of the amine linkage. While both are nitrogen-containing aromatic compounds, the different connectivity and rigidity of the carbazole unit compared to the diphenylamine group lead to different molecular packing and intermolecular interactions in the solid state mdpi.com. Despite these structural differences, the sublimation enthalpies of DAB and NCB are very similar, suggesting comparable intermolecular interaction strengths in their crystalline phases mdpi.com. The choice of the central core and the way the diphenylamino groups are attached are therefore critical parameters for tuning the material's properties for optimal device performance.

Characterization Techniques for Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,4-Bis(diphenylamino)benzene, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the central benzene (B151609) ring and the peripheral phenyl groups. Due to the molecule's symmetry, the four protons on the central ring are chemically equivalent, likely producing a singlet. The protons on the four diphenylamino groups would produce a set of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions relative to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. It would show signals for the carbon atoms of the central phenylenediamine core and the diphenylamino substituents. The symmetry of the molecule simplifies the spectrum, with chemically equivalent carbons appearing as single peaks. For instance, the four carbons of the central ring bonded to the nitrogen atoms would be distinct from the other carbons in the molecule.

While specific chemical shift values from experimental data are not available in the provided search results, a representative table based on typical values for similar aromatic amine structures is presented below for illustrative purposes.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~7.20 - 7.30 m Phenyl H (ortho, meta)
¹H ~7.00 - 7.10 m Phenyl H (para)
¹H ~6.90 - 7.00 s Central Benzene H
¹³C ~147 s Phenyl C (ipso, N-bound)
¹³C ~140 s Central Benzene C (N-bound)
¹³C ~129 s Phenyl C (ortho)
¹³C ~124 s Phenyl C (para)
¹³C ~123 s Phenyl C (meta)
¹³C ~120 s Central Benzene C (CH)

Note: This table is predictive and not based on specific experimental results from the searches.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structural fingerprint by detecting inelastic scattering of monochromatic light. For a complex aromatic molecule like this compound, the Raman spectrum is characterized by a series of bands corresponding to specific vibrational modes.

Key vibrational modes expected in the Raman spectrum include:

Ring Breathing Modes: Vibrations involving the expansion and contraction of the benzene and phenyl rings, typically appearing as strong bands in the spectrum.

C-C Stretching Vibrations: Aromatic C-C stretching modes usually give rise to strong peaks in the 1400-1600 cm⁻¹ region.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bonds connecting the phenyl groups to the central benzene ring would produce characteristic bands.

Analysis of these Raman bands can yield information on molecular conformation, symmetry, and intermolecular interactions.

Table 2: Predicted Raman Peaks for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~1600 Aromatic C=C stretching
~1320 C-N stretching
~1000 Phenyl ring breathing (trigonal)
~800 C-H out-of-plane bending

Note: This table is predictive and not based on specific experimental results from the searches.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules. In this method, a sample is first excited by a short laser pulse (the pump), and a second, broad-spectrum pulse (the probe) measures the absorption changes at various delay times after excitation. This allows for the tracking of the formation and decay of transient species like singlet and triplet excited states.

For this compound, TAS can be used to investigate several key photophysical processes:

Singlet Excited State (S₁) Lifetime: Following photoexcitation, the molecule is promoted to its first excited singlet state. TAS can measure the lifetime of this state, which typically decays through fluorescence or intersystem crossing.

Intersystem Crossing (ISC): The transition from the singlet excited state to a triplet excited state (T₁) can be monitored. This is often observed as the decay of the S₁ absorption features and the concurrent rise of new absorption bands corresponding to the T₁ state.

Triplet Excited State (T₁) Lifetime: The decay of the triplet state, which is often much longer-lived than the singlet state, can be tracked over nanosecond to microsecond timescales.

These dynamics are fundamental to the performance of this compound in optoelectronic devices, where the lifetimes and energy levels of excited states govern charge transport and recombination processes. While specific studies on the transient absorption of this exact compound were not found, related triphenylamine (B166846) derivatives are known to exhibit complex excited-state behavior, including ultrafast relaxation and solvation dynamics. sigmaaldrich.com

Q & A

Q. What spectroscopic and computational methods are employed to characterize the electronic structure of 1,4-Bis(diphenylamino)benzene?

To analyze the electronic properties of this compound (DAB), researchers commonly use:

  • UV-Vis Spectroscopy : To determine absorption maxima and bandgap energy, critical for understanding its photophysical behavior in optoelectronic applications .
  • Density Functional Theory (DFT) : For calculating molecular orbitals, polarizability, and hyperpolarizability. Hybrid functionals like B3LYP are recommended for balancing accuracy and computational cost .
  • Transient Absorption Spectroscopy : To study excited-state dynamics and charge transfer pathways, particularly in solar cell applications .

Q. How is this compound utilized as a photocatalyst in organic synthesis?

DAB acts as a photoredox catalyst by engaging in single-electron transfer (SET) processes under visible light. Key steps include:

  • Photoexcitation : DAB absorbs light to generate a long-lived excited state capable of oxidizing or reducing substrates.
  • Radical Generation : For example, in alkylation reactions, DAB promotes one-electron injection into substrates like alkyl benzoates, triggering radical formation and subsequent bond formation .
  • Mechanistic Validation : Use transient absorption spectroscopy to track radical intermediates and DFT to map reaction pathways .

Q. What are the key considerations for ensuring the thermal stability of this compound in optoelectronic devices?

Thermal stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperature under controlled heating. DAB exhibits stability up to its melting point (~312°C) .
  • Arrhenius Analysis : Plotting ln(dm/dtTdm/dt \cdot T) versus 1/T1/T (Figure 2 in ) quantifies degradation kinetics and activation energy .
  • Environmental Controls : Avoid prolonged exposure to oxygen or moisture, which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported charge transfer efficiencies of this compound across different experimental setups?

Contradictions arise due to variations in:

  • Device Architecture : Compare hole transport layer (HTL) performance in perovskite solar cells (e.g., nanoparticle aggregates vs. thin films) .
  • Measurement Techniques : Use standardized methods like time-resolved photoluminescence (TRPL) to quantify charge extraction rates.
  • Environmental Factors : Control humidity and oxygen levels during testing, as DAB’s conductivity is sensitive to ambient conditions .

Q. What methodologies are recommended for analyzing electron transfer pathways in this compound-mediated photoredox reactions?

  • Nanosecond Flash Photolysis : Track radical intermediates at specific wavelengths (e.g., 950 nm for DAB) to resolve kinetics .
  • Electron Paramagnetic Resonance (EPR) : Detect and quantify radical species generated during photocatalysis.
  • Computational Modeling : Combine DFT (B3LYP/6-31G*) with Marcus theory to predict electron transfer barriers and reorganizational energy .

Q. How does the molecular geometry of this compound influence its hole transport properties in solar cells?

  • Planarity and Conjugation : The extended π-system of DAB facilitates hole mobility by enabling efficient intermolecular charge hopping .
  • Dipole Moment Alignment : DFT calculations reveal that the orientation of diphenylamino groups affects charge carrier injection efficiency at interfaces .
  • Thermodynamic Stability : Enthalpy of formation studies (via calorimetry) correlate molecular packing with thermal resilience in device operation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(diphenylamino)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(diphenylamino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.